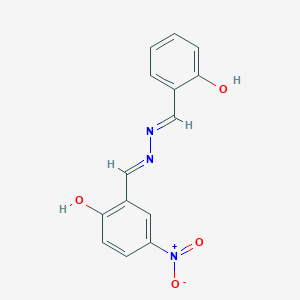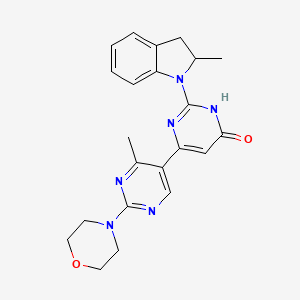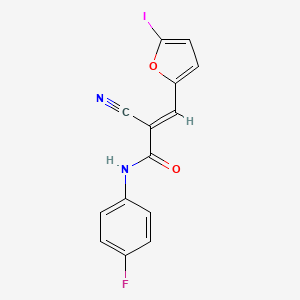![molecular formula C16H21N5O2 B6083369 3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide](/img/structure/B6083369.png)
3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide, also known as EMD 281014, is a synthetic compound that belongs to the family of isoxazolecarboxamides. It has been studied extensively for its potential use in scientific research due to its unique properties.
作用机制
3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014 works by binding to the Nav1.7 sodium channel and blocking the flow of sodium ions through the channel. This reduces the activity of neurons that transmit pain signals, leading to a reduction in pain sensation. This compound 281014 has also been shown to have an effect on other ion channels, including the Nav1.8 and Nav1.9 channels, which are also involved in pain transmission.
Biochemical and Physiological Effects:
This compound 281014 has been shown to be a potent and selective blocker of the Nav1.7 sodium channel, with an IC50 value of 13 nM. It has also been shown to be highly selective for the Nav1.7 channel, with minimal effects on other sodium channels. In animal studies, this compound 281014 has been shown to reduce pain sensitivity without causing significant side effects.
实验室实验的优点和局限性
3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014 has several advantages for use in lab experiments. It is a highly selective blocker of the Nav1.7 sodium channel, which makes it a useful tool for studying the role of this channel in pain transmission. It has also been shown to be effective in reducing pain sensitivity in animal models, which makes it a promising candidate for the development of new pain medications.
One limitation of this compound 281014 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that it is a synthetic compound, which may limit its availability and increase its cost compared to natural compounds.
未来方向
There are several future directions for the study of 3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014. One direction is to further investigate its efficacy and safety in animal models and eventually in clinical trials. Another direction is to explore its potential use in the treatment of other conditions, such as epilepsy and neuropathic pain. Additionally, further research is needed to understand the exact mechanism of action of this compound 281014 and its effects on other ion channels. Finally, there is a need for the development of more selective and potent blockers of the Nav1.7 sodium channel, which may have even greater potential for the treatment of pain.
合成方法
3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014 can be synthesized using a multistep process that involves the reaction of 3-amino-5-ethyl-4-methylisoxazole with 1-(2-bromoethyl)pyrimidine and piperidine. The resulting compound is then treated with carboxylic acid to yield this compound 281014. This synthesis method has been optimized to produce high yields of pure this compound 281014.
科学研究应用
3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014 has been studied for its potential use in scientific research due to its ability to modulate the activity of certain ion channels in the brain. It has been shown to be a potent and selective blocker of the Nav1.7 sodium channel, which is involved in the transmission of pain signals. This makes this compound 281014 a promising candidate for the development of new pain medications.
属性
IUPAC Name |
3-ethyl-5-methyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-3-13-14(11(2)23-20-13)15(22)19-12-6-4-9-21(10-12)16-17-7-5-8-18-16/h5,7-8,12H,3-4,6,9-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYARFUYKPNRUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2CCCN(C2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate](/img/structure/B6083294.png)
![1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6083302.png)
![5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B6083312.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6083318.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6083325.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6083326.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083338.png)



![7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6083363.png)

![ethyl 3-(3-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083379.png)
![2-[2-({3-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6083383.png)